molecular formula C11H8ClNO B15208064 1-Phenyl-1H-pyrrole-3-carbonyl chloride CAS No. 220968-56-9

1-Phenyl-1H-pyrrole-3-carbonyl chloride

Katalognummer: B15208064
CAS-Nummer: 220968-56-9
Molekulargewicht: 205.64 g/mol
InChI-Schlüssel: SNVBAYLNSBVPPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Phenyl-1H-pyrrole-3-carbonyl chloride is an organic compound with a pyrrole ring substituted with a phenyl group and a carbonyl chloride group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-pyrrole-3-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-phenyl-1H-pyrrole-3-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction typically proceeds as follows: [ \text{1-Phenyl-1H-pyrrole-3-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Phenyl-1H-pyrrole-3-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form 1-phenyl-1H-pyrrole-3-carboxylic acid and hydrochloric acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with this compound under mild to moderate conditions (e.g., room temperature to reflux).

    Hydrolysis: This reaction typically occurs under acidic or basic conditions, with water as the nucleophile.

Major Products:

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Carboxylic Acids: Formed by hydrolysis

Wissenschaftliche Forschungsanwendungen

1-Phenyl-1H-pyrrole-3-carbonyl chloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Phenyl-1H-pyrrole-3-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an acylating agent .

Vergleich Mit ähnlichen Verbindungen

    1-Phenyl-1H-pyrrole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.

    1-Phenyl-1H-pyrrole-2-carbonyl chloride: Similar structure but with the carbonyl chloride group at the 2-position of the pyrrole ring.

Uniqueness: 1-Phenyl-1H-pyrrole-3-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in targeted synthetic applications and research .

Eigenschaften

CAS-Nummer

220968-56-9

Molekularformel

C11H8ClNO

Molekulargewicht

205.64 g/mol

IUPAC-Name

1-phenylpyrrole-3-carbonyl chloride

InChI

InChI=1S/C11H8ClNO/c12-11(14)9-6-7-13(8-9)10-4-2-1-3-5-10/h1-8H

InChI-Schlüssel

SNVBAYLNSBVPPN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N2C=CC(=C2)C(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.